molecular formula C26H24ClN3O2 B3992828 [3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)METHANONE

[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)METHANONE

Cat. No.: B3992828
M. Wt: 445.9 g/mol
InChI Key: ZKXJRGCVLZQYAC-UHFFFAOYSA-N
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Description

3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE involves multiple steps, including the formation of the isoxazole ring and the subsequent attachment of the pyrazino[3,2,1-jk]carbazole moiety. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance production rates .

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and pyrazino[3,2,1-jk]carbazole analogs. Examples are dichloroaniline and double half-Heusler alloys .

Uniqueness

What sets 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2/c1-15-10-11-21-19(14-15)17-7-5-9-22-25(17)29(21)12-13-30(22)26(31)23-16(2)32-28-24(23)18-6-3-4-8-20(18)27/h3-4,6,8,10-11,14,22H,5,7,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXJRGCVLZQYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C5=C(ON=C5C6=CC=CC=C6Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)METHANONE
Reactant of Route 4
[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)METHANONE
Reactant of Route 5
Reactant of Route 5
[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)METHANONE

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